An In-depth Technical Guide to (S)-Methyl azetidine-2-carboxylate
An In-depth Technical Guide to (S)-Methyl azetidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Methyl azetidine-2-carboxylate is a chiral, non-proteinogenic amino acid ester that serves as a valuable building block in medicinal chemistry and drug discovery. Its constrained four-membered ring structure makes it a conformationally restricted analog of proline, a key amino acid in many biological processes. This unique structural feature allows for the modulation of peptide and protein structure, influencing their biological activity and metabolic stability. This guide provides a comprehensive overview of (S)-Methyl azetidine-2-carboxylate, including its chemical identity, structure, synthesis, and its emerging role in the development of novel therapeutics.
Chemical Identity and Structure
(S)-Methyl azetidine-2-carboxylate is the methyl ester of (S)-azetidine-2-carboxylic acid. The presence of the chiral center at the C2 position of the azetidine ring is crucial for its specific interactions with biological targets.
Chemical Structure:
Table 1: Chemical Identifiers for (S)-Methyl azetidine-2-carboxylate
| Identifier | Value |
| CAS Number | 69684-70-4 |
| Molecular Formula | C₅H₉NO₂ |
| Molecular Weight | 115.13 g/mol |
| IUPAC Name | methyl (2S)-azetidine-2-carboxylate |
| Synonyms | (S)-2-Azetidinecarboxylic acid methyl ester, Methyl (S)-azetidine-2-carboxylate |
Physicochemical Properties
Table 2: Predicted Physicochemical Properties of (S)-Methyl azetidine-2-carboxylate
| Property | Predicted Value |
| Boiling Point | 144.7 ± 33.0 °C |
| Density | 1.100 ± 0.06 g/cm³ |
| pKa | 9.08 ± 0.40 |
Synthesis and Experimental Protocols
The synthesis of (S)-Methyl azetidine-2-carboxylate typically involves the esterification of its parent amino acid, (S)-azetidine-2-carboxylic acid. While a specific detailed protocol for this final step is not widely published, a general and standard procedure for the esterification of an amino acid can be followed. The synthesis of the precursor, (S)-azetidine-2-carboxylic acid, has been well-documented.
Experimental Protocol: Synthesis of (S)-Azetidine-2-carboxylic Acid
A common route to enantiomerically pure (S)-azetidine-2-carboxylic acid involves the cyclization of a protected amino malonate followed by enzymatic resolution or the use of a chiral auxiliary. One efficient method utilizes (S)-(1'-methyl)benzylaminomalonate.[1][2]
Materials:
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Dimethyl (S)-(1'-methyl)benzylaminomalonate
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1,2-dibromoethane
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Cesium carbonate (Cs₂CO₃)
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N,N-Dimethylformamide (DMF)
Procedure:
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Dissolve dimethyl (S)-(1'-methyl)benzylaminomalonate in DMF.
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Add 1,2-dibromoethane (1.5 equivalents) and cesium carbonate (2 equivalents) to the solution.
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Stir the reaction mixture at room temperature until the formation of the four-membered azetidine ring is complete (monitoring by TLC or LC-MS is recommended).
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The resulting product, dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate, can then undergo selective dealkoxycarbonylation.[1][2]
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Further steps involving deprotection and purification yield the desired (S)-azetidine-2-carboxylic acid.
Experimental Protocol: Esterification to (S)-Methyl azetidine-2-carboxylate (General Procedure)
Materials:
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(S)-Azetidine-2-carboxylic acid
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Methanol (MeOH), anhydrous
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Thionyl chloride (SOCl₂) or another suitable esterification reagent
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Inert solvent (e.g., Dichloromethane)
Procedure:
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Suspend (S)-azetidine-2-carboxylic acid in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
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Cool the suspension in an ice bath (0 °C).
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Slowly add thionyl chloride dropwise to the stirred suspension. The reaction is exothermic and generates HCl gas.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (typically monitored by TLC or LC-MS).
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Remove the solvent under reduced pressure.
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The crude product, (S)-Methyl azetidine-2-carboxylate hydrochloride, can be neutralized with a suitable base and extracted with an organic solvent.
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Purify the final product by column chromatography or distillation.
Characterization Data
While specific experimental spectral data for (S)-Methyl azetidine-2-carboxylate is scarce, the expected NMR signals can be predicted based on its structure and data from similar compounds.
Expected ¹H NMR Spectral Data (in CDCl₃):
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~3.7 ppm (s, 3H): Methyl ester protons (-OCH₃).
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~4.0-4.2 ppm (t, 1H): Methine proton at the C2 position (-CH-COO).
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~3.4-3.6 ppm (m, 2H): Methylene protons at the C4 position (-N-CH₂-).
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~2.3-2.5 ppm (m, 2H): Methylene protons at the C3 position (-CH₂-CH-).
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A broad singlet corresponding to the amine proton (-NH-) may also be observed, with its chemical shift being concentration and solvent dependent.
Expected ¹³C NMR Spectral Data (in CDCl₃):
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~173-175 ppm: Carbonyl carbon of the ester (-COO-).
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~58-60 ppm: Methine carbon at the C2 position (-CH-COO).
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~52-54 ppm: Methyl carbon of the ester (-OCH₃).
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~45-47 ppm: Methylene carbon at the C4 position (-N-CH₂-).
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~25-27 ppm: Methylene carbon at the C3 position (-CH₂-CH-).
Applications in Drug Development and Research
As a conformationally constrained proline analog, (S)-azetidine-2-carboxylic acid and its derivatives are of significant interest in drug design. The incorporation of this moiety into peptide-based drugs can enhance their resistance to enzymatic degradation and improve their pharmacokinetic properties.
One notable application is in the development of inhibitors for Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in various cancers. The azetidine ring can serve as a rigid scaffold to orient functional groups for optimal binding to the target protein.
Below is a conceptual workflow illustrating the role of (S)-Methyl azetidine-2-carboxylate as a starting material in the synthesis of a potential STAT3 inhibitor.
Caption: Workflow for the development of a STAT3 inhibitor.
Conclusion
(S)-Methyl azetidine-2-carboxylate is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its rigid azetidine core provides a unique scaffold for the design of conformationally constrained peptide mimetics and small molecule inhibitors. Further research into the synthesis, characterization, and application of this compound is likely to yield novel drug candidates with improved efficacy and pharmacokinetic profiles.
